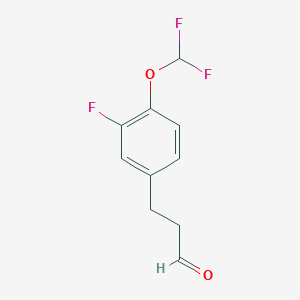
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde
Description
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde is an organic compound characterized by the presence of difluoromethoxy and fluoro substituents on a phenyl ring, along with a propionaldehyde group
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
3-[4-(difluoromethoxy)-3-fluorophenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-8-6-7(2-1-5-14)3-4-9(8)15-10(12)13/h3-6,10H,1-2H2 |
Clé InChI |
RRDPDFHHGVEZOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCC=O)F)OC(F)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-(Difluoromethoxy)-3-fluorophenylmethanol.
Oxidation: The alcohol group in 4-(Difluoromethoxy)-3-fluorophenylmethanol is oxidized to form the corresponding aldehyde, this compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionic acid.
Reduction: 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)-3-fluorophenylmethanol: A precursor in the synthesis of 3-(4-Difluoromethoxy-3-fluoro-phenyl)-propionaldehyde.
4-(Difluoromethoxy)-3-fluorophenylacetic acid: A structurally similar compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and fluoro substituents on the phenyl ring, along with an aldehyde group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


